molecular formula C18H21FN4O2 B2419633 N-(3-fluoro-4-methylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1029763-66-3

N-(3-fluoro-4-methylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No. B2419633
CAS RN: 1029763-66-3
M. Wt: 344.39
InChI Key: NNVQHQNHANCYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-4-methylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C18H21FN4O2 and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for PET Imaging

Research has highlighted the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging, particularly targeting the translocator protein (18 kDa). For instance, Dollé et al. (2008) described the radiosynthesis of [18F]PBR111, a compound designed for in vivo PET imaging, emphasizing the significance of incorporating fluorine-18 for tracing biological processes in real-time (Dollé et al., 2008).

Synthesis of Stable Isotope-Labeled Compounds

Lin and Weaner (2012) discussed the synthesis of stable isotope-labeled antibacterial agents, showcasing the role of specific structural features in drug design and the importance of such compounds in pharmacokinetic and metabolic studies (Lin & Weaner, 2012).

Investigation of Peripheral Benzodiazepine Receptor

Fookes et al. (2008) synthesized and evaluated fluorinated compounds for studying the peripheral benzodiazepine receptor using PET, indicating the utility of such compounds in neurodegenerative disease research (Fookes et al., 2008).

Synthesis and Antimicrobial Activity

Hossan et al. (2012) explored the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives, highlighting the chemical versatility of these compounds in developing new antimicrobial agents (Hossan et al., 2012).

Anticonvulsant Activity Evaluation

Obniska et al. (2015) synthesized and evaluated new acetamides for anticonvulsant activity, demonstrating the pharmacological potential of such compounds in epilepsy treatment (Obniska et al., 2015).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-12-5-6-14(10-15(12)19)21-16(24)11-25-17-9-13(2)20-18(22-17)23-7-3-4-8-23/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVQHQNHANCYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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